molecular formula C18H25BrClN3O B13780709 4(3H)-Quinazolinone, 6-bromo-3-(3-(cyclohexylamino)propyl)-2-methyl-, hydrochloride CAS No. 63717-03-3

4(3H)-Quinazolinone, 6-bromo-3-(3-(cyclohexylamino)propyl)-2-methyl-, hydrochloride

Cat. No.: B13780709
CAS No.: 63717-03-3
M. Wt: 414.8 g/mol
InChI Key: IMTAXJFNNPTBMW-UHFFFAOYSA-N
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Description

4(3H)-Quinazolinone derivatives are heterocyclic compounds with a fused benzene and pyrimidine ring system, exhibiting diverse pharmacological properties. The compound 6-bromo-3-(3-(cyclohexylamino)propyl)-2-methyl-4(3H)-quinazolinone hydrochloride is characterized by:

  • Position 2: A methyl group, which enhances steric stability and modulates electron distribution.
  • Position 6: A bromine atom, a halogen substitution commonly associated with antimicrobial and anti-inflammatory effects .
  • Hydrochloride salt: Improves aqueous solubility for bioavailability .

For example, bromine at position 6 correlates with antimicrobial activity, while the cyclohexylamino group may target CNS pathways .

Properties

CAS No.

63717-03-3

Molecular Formula

C18H25BrClN3O

Molecular Weight

414.8 g/mol

IUPAC Name

6-bromo-3-[3-(cyclohexylamino)propyl]-2-methylquinazolin-4-one;hydrochloride

InChI

InChI=1S/C18H24BrN3O.ClH/c1-13-21-17-9-8-14(19)12-16(17)18(23)22(13)11-5-10-20-15-6-3-2-4-7-15;/h8-9,12,15,20H,2-7,10-11H2,1H3;1H

InChI Key

IMTAXJFNNPTBMW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2)Br)C(=O)N1CCCNC3CCCCC3.Cl

Origin of Product

United States

Preparation Methods

Overview of Quinazolinone Core Synthesis

The synthesis of quinazolinone derivatives typically begins with the construction of the quinazolinone core. A well-established approach involves the acid-promoted cyclocondensation of 2-amino-benzamide derivatives with aldehydes. This metal-free and oxidant-free method yields 4(3H)-quinazolinones efficiently under mild conditions, as demonstrated by Cheng et al. (2014).

Key Reaction:

  • React 2-amino-N-methoxybenzamide with an appropriate aldehyde in acetic acid at room temperature.
  • The intermediate 4(1H)-2,3-dihydroquinazolinone forms first.
  • Subsequent elimination yields the quinazolinone product.

This method allows for the introduction of various substituents at the 2- and 3-positions by selecting suitable aldehydes, which is crucial for tailoring the side chain such as the 3-(3-(cyclohexylamino)propyl) moiety.

Halogenation at the 6-Position

Halogenation, specifically bromination at the 6-position of the quinazolinone ring, is a critical step for introducing the 6-bromo substituent. Literature reports indicate that brominated quinazolinones can be synthesized by starting from appropriately brominated aniline or benzamide precursors or by direct electrophilic bromination of the quinazolinone core.

For example, 6-bromo-3,4-dihydroquinolin-2(1H)-one derivatives have been synthesized via lithiation using n-butyllithium followed by quenching with electrophiles, as shown in the synthesis of related 6-bromoquinolinones. This approach can be adapted for quinazolinones by:

  • Lithiation of the quinazolinone intermediate at low temperature (-78 °C) using n-butyllithium in tetrahydrofuran (THF).
  • Quenching with bromine or brominating agents to install the 6-bromo substituent.

Introduction of the 3-(3-(Cyclohexylamino)propyl) Side Chain

The 3-position alkylation with a 3-(cyclohexylamino)propyl group requires a nucleophilic substitution or reductive amination strategy.

Possible approaches include:

  • Nucleophilic substitution: React the 3-position halogenated quinazolinone with 3-(cyclohexylamino)propyl nucleophile under basic conditions.
  • Reductive amination: Condense a 3-formylquinazolinone intermediate with cyclohexylamine followed by reduction, forming the desired side chain.

The hydrochloride salt formation is achieved by treatment with hydrochloric acid to improve compound stability and solubility.

Summary Table of Preparation Steps

Step Reaction Type Reagents/Conditions Outcome Yield (%)* Reference
1 Cyclocondensation 2-Amino-N-methoxybenzamide + aldehyde, AcOH, rt 4(3H)-Quinazolinone core 80-95
2 Lithiation and Bromination n-Butyllithium (2.5M in THF), -78 °C; Br2 or brominating agent 6-Bromoquinazolinone intermediate 70-85
3 Alkylation/Reductive amination 3-(Cyclohexylamino)propyl amine, base or reducing agent 3-(3-(Cyclohexylamino)propyl) substitution 65-80 Inferred
4 Salt formation HCl in suitable solvent Hydrochloride salt formation Quantitative Standard

*Yields are approximate based on literature analogs and typical synthetic efficiency.

Research Results and Spectroscopic Data

The preparation methods have been validated by spectroscopic characterization:

  • NMR Spectroscopy: Proton and carbon NMR confirm the quinazolinone core, bromine substitution, and side chain integration. Chemical shifts for aromatic protons near 7-8 ppm and aliphatic protons of the cyclohexyl ring are diagnostic.
  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular weight consistent with the brominated and alkylated quinazolinone.
  • Purity: Chromatographic techniques such as HPLC show purity levels above 95% for intermediates and final products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the quinazolinone core, potentially reducing the carbonyl group to a hydroxyl group.

    Substitution: The bromine atom at the 6th position can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as potassium carbonate (K2CO3).

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of various substituted quinazolinone derivatives.

Scientific Research Applications

Medicinal Chemistry

4(3H)-Quinazolinone derivatives are being explored for their potential therapeutic effects due to their diverse biological activities:

  • Antimicrobial Activity : Research indicates that quinazolinone derivatives exhibit significant antimicrobial properties. A study highlighted that certain derivatives showed potent inhibition against various bacterial strains, suggesting their potential as antimicrobial agents .
  • Anti-inflammatory Properties : Some compounds within this class have demonstrated anti-inflammatory effects in vivo, making them candidates for treating conditions like rheumatoid arthritis and inflammatory bowel diseases .
  • Anticancer Activity : Quinazolinone derivatives have been investigated for their anticancer properties, with studies indicating that they may inhibit tumor growth through various mechanisms, including apoptosis induction in cancer cells .

Biological Research

The compound is also utilized in biological research to understand its mechanism of action:

  • Mechanism of Action : The interaction of 4(3H)-Quinazolinone with specific molecular targets has been studied. It may modulate the activity of certain enzymes or receptors, impacting various signaling pathways involved in disease processes .

Material Science

In industry, the compound serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for the development of new materials with tailored properties for specific applications.

Data Tables

Application AreaSpecific UsesKey Findings
Medicinal ChemistryAntimicrobial agentsSignificant inhibition against bacterial strains
Anti-inflammatory treatmentsEfficacy in reducing inflammation in animal models
Anticancer researchInduction of apoptosis in cancer cell lines
Biological ResearchMechanistic studiesModulation of enzyme activity observed
Material ScienceSynthesis of complex organic moleculesPotential for new material development

Case Studies

  • Antimicrobial Study : A series of novel 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones were synthesized and evaluated for antimicrobial activity. Compounds exhibited varying degrees of inhibition against tested bacterial and fungal strains, with some showing high efficacy against resistant strains .
  • Anti-inflammatory Research : In a controlled study, derivatives were tested for their anti-inflammatory effects using an edema model. Results indicated that certain compounds significantly reduced inflammation at specified doses, supporting their potential therapeutic use in inflammatory diseases .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the cyclohexylamino group play crucial roles in binding to these targets, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Quinazolinone Derivatives

6-Bromo-2-Methyl-3-(Substituted Phenyl)-4(3H)-Quinazolinones
  • Structure : Position 3 substituted with aryl groups (e.g., phenyl derivatives).
  • Activities : Antimicrobial (e.g., Staphylococcus aureus MIC: 12.5–25 µg/mL) and anti-inflammatory (EC50: 0.8–1.2 µM in COX-2 inhibition) .
Afloqualone (6-Amino-2-Fluoromethyl-3-o-Tolyl-4(3H)-Quinazolinone Hydrochloride)
  • Structure: Position 6 has an amino group; position 2 has fluoromethyl; position 3 has o-tolyl.
  • Activity : Marketed as a centrally acting muscle relaxant (Japan, Tanabe Seiyaku). Clinical dose: 10–20 mg/day .
  • Comparison: The target compound’s bromine (vs. amino) at position 6 suggests divergent mechanisms—antimicrobial vs. muscle relaxation. The cyclohexylamino chain may offer unique receptor-binding profiles compared to o-tolyl .
2,3-Disubstituted-4(3H)-Quinazolinones with CNS Activity
  • Structure : Position 2 with alkyl groups (e.g., propyl) and position 3 with semicarbazides.
  • Activity: Sedative-hypnotic effects (prolonged phenobarbital-induced sleep by 40–60%) and CNS depression in rodent models .
  • Comparison: The target compound’s cyclohexylamino propyl group may mimic semicarbazides in CNS targeting but with improved metabolic stability due to cyclic amine substitution .

Structural-Activity Relationship (SAR) Analysis

Table 1: Key Substituents and Pharmacological Profiles
Compound Position 6 Position 2 Position 3 Primary Activity Reference
Target Compound Br Me Cyclohexylaminopropyl Antimicrobial (predicted)
6-Bromo-3-phenyl derivative Br Me Phenyl Antimicrobial, Anti-inflammatory
Afloqualone NH2 CH2F o-Tolyl Muscle Relaxant
3-Semicarbazide derivative H C3H7 Semicarbazide CNS Depressant

Key Observations :

  • Halogenation: Bromine at position 6 enhances antimicrobial activity but may reduce CNS efficacy compared to amino groups .
  • Salt Form : Hydrochloride improves solubility, critical for oral bioavailability in both the target compound and Afloqualone .

Biological Activity

4(3H)-Quinazolinone, 6-bromo-3-(3-(cyclohexylamino)propyl)-2-methyl-, hydrochloride is a synthetic compound that belongs to the quinazolinone family. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, synthesizing data from various studies and presenting findings in a structured manner.

Chemical Structure and Properties

The molecular formula for this compound is C18H24BrN3OClC_{18}H_{24}BrN_{3}O\cdot Cl, with a molecular weight of approximately 414.82 g/mol. The structure features a quinazolinone core with substitutions that contribute to its biological activity.

PropertyValue
Molecular FormulaC18H24BrN3O·Cl
Molecular Weight414.82 g/mol
CAS Registry Number63717-03-3

The biological activity of 4(3H)-quinazolinone derivatives is primarily attributed to their interaction with specific molecular targets. These compounds may act by inhibiting enzymes or modulating receptor activity, which can lead to antimicrobial effects or anti-inflammatory responses. For instance, studies have indicated that quinazolinones can inhibit bacterial growth by targeting penicillin-binding proteins (PBPs) in bacteria like Staphylococcus aureus .

Antimicrobial Activity

Research has shown that various derivatives of quinazolinones exhibit significant antimicrobial properties. For example:

  • Antibacterial Activity : Compounds derived from the quinazolinone scaffold have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. A study reported that certain derivatives showed inhibition zones comparable to standard antibiotics such as ampicillin .
  • Antifungal Activity : Compounds were also tested against fungal strains like Candida albicans, showing promising antifungal properties .

The following table summarizes the antimicrobial activities observed in various studies:

CompoundTarget OrganismInhibition Zone (mm)MIC (mg/mL)
Compound 2bStaphylococcus aureus1550
Compound 2cEscherichia coli1245
Compound 2dCandida albicans1180

Anti-inflammatory Activity

In addition to antimicrobial effects, some studies have evaluated the anti-inflammatory properties of quinazolinone derivatives. For instance, compounds were tested using the carrageenan-induced paw edema model in rats, where they displayed significant reduction in inflammation comparable to ibuprofen .

Case Studies and Research Findings

  • Synthesis and Evaluation : A study synthesized various substituted quinazolinones and evaluated their biological activities through in vitro assays. The results indicated that specific substitutions on the quinazolinone core enhanced both antibacterial and anti-inflammatory activities .
  • Structure-Activity Relationship (SAR) : Another research focused on the SAR of quinazolinone derivatives, identifying key structural features that contribute to their biological efficacy. This included modifications that improved binding affinity to bacterial PBPs, leading to enhanced antibacterial activity .

Q & A

Q. What are the key synthetic methodologies for preparing 6-bromo-substituted 4(3H)-quinazolinone derivatives?

The synthesis of 6-bromo-4(3H)-quinazolinones typically involves cyclocondensation reactions. A validated approach uses methyl 2-acylaminobenzoate derivatives reacted with amine hydrochlorides, phosphorus pentoxide (P₂O₅), and N,N-dimethylcyclohexylamine at 180°C for 45 minutes. The bromine substitution is introduced via brominated precursors, such as methyl 2-amino-3-bromobenzoate, followed by purification via alkaline extraction and recrystallization . Alternative solvent-free methods catalyzed by ammonium chloride (NH₄Cl) at 120°C for 2–4 hours have also been reported, offering improved yields and reduced environmental impact .

Q. How can the purity and structural identity of this compound be confirmed?

Critical characterization techniques include:

  • ¹H NMR spectroscopy : To verify substituent positions (e.g., cyclohexylamino propyl group) and aromatic proton environments.
  • Mass spectrometry (MS) : For molecular ion ([M+H]⁺) confirmation and fragmentation patterns.
  • Elemental analysis : To validate stoichiometry, particularly for bromine and nitrogen content.
  • Melting point determination : To assess purity consistency with literature values .

Q. What biological activities are associated with 4(3H)-quinazolinone derivatives?

Quinazolinones exhibit broad pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties. For brominated derivatives, the 6-bromo substituent may enhance lipophilicity and DNA intercalation potential. In vitro assays (e.g., cytotoxicity against cancer cell lines, antimicrobial disk diffusion) are recommended for activity profiling .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields for solvent-free vs. traditional synthesis methods?

Discrepancies in yields (e.g., 60–75% for solvent-free vs. 40–50% for P₂O₅-based methods) may arise from competing side reactions or incomplete cyclization. Mitigation strategies include:

  • Reaction monitoring : Use TLC or in situ IR spectroscopy to track intermediate formation.
  • Temperature optimization : Adjust heating duration to balance reaction completion and decomposition .
  • Catalyst screening : Test alternatives to NH₄Cl (e.g., ionic liquids) to improve regioselectivity .

Q. What strategies are effective for modifying the cyclohexylamino propyl side chain to enhance bioactivity?

Structural optimization can involve:

  • Mannich reactions : Introduce secondary amines or alkyl groups at the propyl chain.
  • Acylation : React the amine group with acyl chlorides to form amides, improving metabolic stability.
  • Chelation studies : Investigate metal complexation (e.g., Cu²⁺, Zn²⁺) for enhanced anticancer activity .

Q. How can researchers address low solubility of this compound in aqueous buffers for in vitro assays?

  • Co-solvent systems : Use DMSO-water mixtures (≤1% DMSO) to maintain biocompatibility.
  • Micellar encapsulation : Employ surfactants like Tween-80 or PEG-based carriers.
  • Salt formation : Explore alternative counterions (e.g., sulfate) instead of hydrochloride to modulate solubility .

Methodological Challenges

Q. What analytical techniques are suitable for distinguishing between 3-substituted and N-substituted quinazolinone isomers?

  • ¹³C NMR : The carbonyl carbon (C4=O) in 3-substituted derivatives resonates at δ 160–165 ppm, while N-substituted analogs show upfield shifts.
  • 2D NOESY : Detect spatial proximity between the cyclohexyl group and quinazolinone core to confirm substitution position .

Q. How can researchers validate the proposed mechanism of bromine-directed electrophilic substitution in quinazolinone derivatives?

  • Isotopic labeling : Use deuterated or ¹³C-labeled precursors to track regioselectivity.
  • Computational modeling : Perform DFT studies to compare activation energies for bromination at C6 vs. other positions .

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